molecular formula C21H15Cl2N3O B15000473 N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-chloro-4-methylbenzamide

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-chloro-4-methylbenzamide

Cat. No.: B15000473
M. Wt: 396.3 g/mol
InChI Key: QCYKWOVKDBXHET-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-chloro-4-methylbenzamide is a compound belonging to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. This specific compound is characterized by the presence of a benzimidazole moiety attached to a chlorophenyl group and a chloromethylbenzamide group. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-chloro-4-methylbenzamide typically involves the condensation of 1,2-phenylenediamine with appropriate aldehydes or acids. One common method involves the reaction of 1,2-phenylenediamine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 2-chloro-4-methylbenzoic acid under similar conditions to yield the final product .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-chloro-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-chloro-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-chloro-4-methylbenzamide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to inhibit enzymes such as cyclin-dependent kinases and Aurora kinases, which play crucial roles in cell cycle regulation and proliferation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide
  • 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
  • N-(3-(1H-benzimidazol-2-yl)phenyl)acetamide

Uniqueness

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-chloro-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and chloromethyl groups enhances its reactivity and potential for further functionalization. Additionally, its ability to inhibit multiple molecular targets makes it a versatile compound for various scientific applications .

Properties

Molecular Formula

C21H15Cl2N3O

Molecular Weight

396.3 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-chloro-4-methylbenzamide

InChI

InChI=1S/C21H15Cl2N3O/c1-12-6-8-14(17(23)10-12)21(27)24-13-7-9-16(22)15(11-13)20-25-18-4-2-3-5-19(18)26-20/h2-11H,1H3,(H,24,27)(H,25,26)

InChI Key

QCYKWOVKDBXHET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4N3)Cl

Origin of Product

United States

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